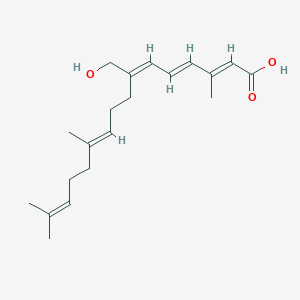
5-Acetyl-1,3-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-1,3-dimethylpyridin-2(1H)-one, also known as acetylacetone, is a widely used organic compound in various fields of science. It is a yellowish liquid with a fruity odor and is soluble in water, ethanol, and ether. Acetylacetone is a beta-diketone, which means it has two carbonyl groups separated by a single carbon atom. This unique structure gives it many interesting properties, making it useful in a variety of applications.
Mécanisme D'action
Acetylacetone acts as a bidentate ligand, meaning it can bond to a metal ion through two coordination sites. The carbonyl groups in 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee form a six-membered ring with a metal ion, which stabilizes the complex. This mechanism is utilized in many analytical techniques, such as spectrophotometry and chromatography.
Effets Biochimiques Et Physiologiques
Acetylacetone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Acetylacetone has many advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee has some limitations. It is a volatile compound that can evaporate quickly, making it difficult to handle in certain experiments. It can also react with some metal ions, leading to the formation of insoluble complexes.
Orientations Futures
There are many future directions for research on 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee. One potential area of study is its use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its application in the synthesis of new organic compounds with unique properties. Additionally, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee could be used as a chelating agent in environmental remediation to remove metal ions from contaminated soil and water.
Méthodes De Synthèse
Acetylacetone can be synthesized through several methods, but the most common one is the Claisen condensation reaction. In this reaction, ethyl acetoacetate is treated with sodium ethoxide in ethanol to form 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee. The reaction is carried out under reflux conditions for several hours, and the product is then isolated by distillation.
Applications De Recherche Scientifique
Acetylacetone has been extensively studied for its applications in various scientific research fields. It is used as a chelating agent in analytical chemistry to determine the concentration of metal ions in a sample. It is also used as a precursor in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propriétés
Numéro CAS |
129689-53-8 |
|---|---|
Nom du produit |
5-Acetyl-1,3-dimethylpyridin-2(1H)-one |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
5-acetyl-1,3-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-10(3)9(6)12/h4-5H,1-3H3 |
Clé InChI |
VKGHTCONPVUCTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN(C1=O)C)C(=O)C |
SMILES canonique |
CC1=CC(=CN(C1=O)C)C(=O)C |
Synonymes |
2(1H)-Pyridinone, 5-acetyl-1,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



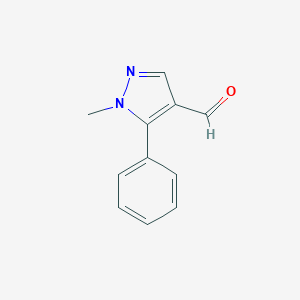
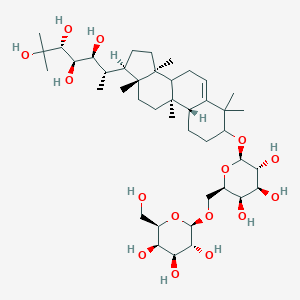
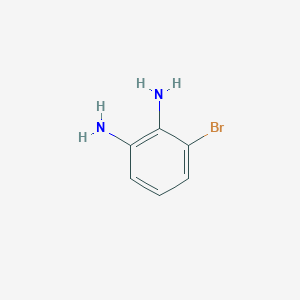
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)


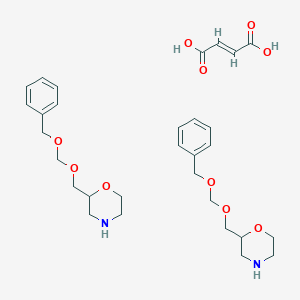
![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)
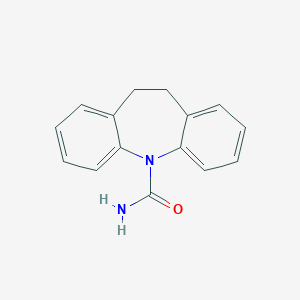
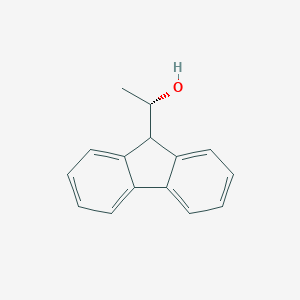

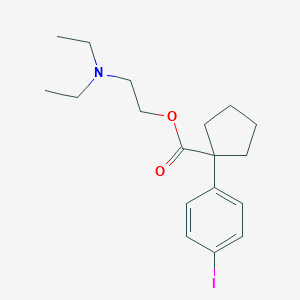
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)
